- Regioselective Ring-Opening of Styrene Oxide Derivatives Using Halohydrin Dehalogenase for Synthesis of 4-AryloxazolidinonesAdvanced Synthesis & Catalysis, 2019, 361(20), 4651-4655,
Cas no 943910-35-8 (5-(4-bromophenyl)oxazolidin-2-one)

943910-35-8 structure
商品名:5-(4-bromophenyl)oxazolidin-2-one
CAS番号:943910-35-8
MF:C9H8BrNO2
メガワット:242.069321632385
MDL:MFCD16321850
CID:2144398
PubChem ID:59515478
5-(4-bromophenyl)oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-(4-bromophenyl)-oxazolidin-2-one
- 5-(4-bromophenyl)-1,3-oxazolidin-2-one
- 5-(4-bromophenyl)oxazolidin-2-one
- 2-Oxazolidinone, 5-(4-bromophenyl)-
- 5-(4-Bromophenyl)-2-oxazolidinone (ACI)
- DB-340534
- MFCD16321850
- NS-03417
- CS-0037601
- EN300-2006374
- AKOS016402039
- A1-10516
- W10423
- SY125007
- F2147-3333
- SCHEMBL2896669
- 943910-35-8
-
- MDL: MFCD16321850
- インチ: 1S/C9H8BrNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
- InChIKey: FWGFASQLOPSRHI-UHFFFAOYSA-N
- ほほえんだ: O=C1NCC(C2C=CC(Br)=CC=2)O1
計算された属性
- せいみつぶんしりょう: 240.97384g/mol
- どういたいしつりょう: 240.97384g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 1.9
5-(4-bromophenyl)oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2006374-1.0g |
5-(4-bromophenyl)-1,3-oxazolidin-2-one |
943910-35-8 | 95% | 1.0g |
$971.0 | 2023-07-10 | |
Enamine | EN300-2006374-5.0g |
5-(4-bromophenyl)-1,3-oxazolidin-2-one |
943910-35-8 | 95% | 5.0g |
$2816.0 | 2023-07-10 | |
Enamine | EN300-2006374-0.25g |
5-(4-bromophenyl)-1,3-oxazolidin-2-one |
943910-35-8 | 95% | 0.25g |
$248.0 | 2023-09-16 | |
abcr | AB461907-250 mg |
5-(4-Bromophenyl)-1,3-oxazolidin-2-one; . |
943910-35-8 | 250MG |
€575.20 | 2023-07-18 | ||
Enamine | EN300-2006374-10.0g |
5-(4-bromophenyl)-1,3-oxazolidin-2-one |
943910-35-8 | 95% | 10.0g |
$4176.0 | 2023-07-10 | |
Enamine | EN300-2006374-0.05g |
5-(4-bromophenyl)-1,3-oxazolidin-2-one |
943910-35-8 | 95% | 0.05g |
$117.0 | 2023-09-16 | |
eNovation Chemicals LLC | D767837-100mg |
5-(4-bromophenyl)-1,3-oxazolidin-2-one |
943910-35-8 | 97% | 100mg |
$195 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B942289-250mg |
5-(4-Bromophenyl)oxazolidin-2-one |
943910-35-8 | 97% | 250mg |
¥1,568.70 | 2022-09-02 | |
Enamine | EN300-2006374-10g |
5-(4-bromophenyl)-1,3-oxazolidin-2-one |
943910-35-8 | 95% | 10g |
$2976.0 | 2023-09-16 | |
1PlusChem | 1P00IILB-1g |
5-(4-Bromophenyl)-1,3-oxazolidin-2-one |
943910-35-8 | 97% | 1g |
$478.00 | 2025-03-01 |
5-(4-bromophenyl)oxazolidin-2-one 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Halohydrin dehalogenase Solvents: Dimethyl sulfoxide , Water ; 12 h, pH 7.5, 30 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- Preparation of naphthyridine and isoquinoline derivatives as metalloenzyme inhibitors, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; overnight, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, cooled; 90 min
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, cooled; 90 min
リファレンス
- Heterocyclic biphenyl compounds as modulators of the histamine H3-receptor useful for the treatment of disorders related thereto and their preparation, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Catalysts: (TB-5-13)-[[2,2′,2′′-[(Nitrilo-κN)tris(methylene)]tris[4,6-dichlorophenolato-κO]… Solvents: Acetonitrile ; 40 h, 70 °C
リファレンス
- Aluminium-Catalysed Oxazolidinone Synthesis and their Conversion into Functional Non-Symmetrical UreasAdvanced Synthesis & Catalysis, 2015, 357(13), 2849-2854,
合成方法 5
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, -78 °C; overnight, -78 °C → rt
リファレンス
- Aromatic acetylene derivative, preparation method and their medical applications, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Solvents: Dichloromethane ; overnight, rt
リファレンス
- Oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators in the treatment of neurological and psychiatric disorders and preparation, World Intellectual Property Organization, , ,
5-(4-bromophenyl)oxazolidin-2-one Raw materials
- 2-(4-Bromophenyl)oxirane
- N,N'-Carbonyldiimidazole
- 2-Amino-4'-bromoacetophenone
- Sodium cyanate
- Phenyl carbamate
- Di-2-pyridyl Carbonate
- 2-Amino-1-(4-bromophenyl)-1-ethanol
5-(4-bromophenyl)oxazolidin-2-one Preparation Products
5-(4-bromophenyl)oxazolidin-2-one 関連文献
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
943910-35-8 (5-(4-bromophenyl)oxazolidin-2-one) 関連製品
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:943910-35-8)5-(4-bromophenyl)oxazolidin-2-one

清らかである:99%/99%
はかる:250mg/1g
価格 ($):247.0/518.0